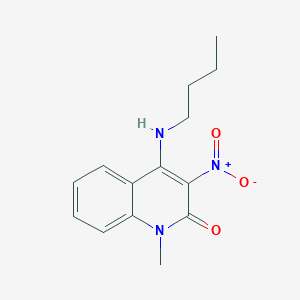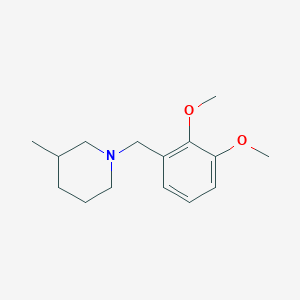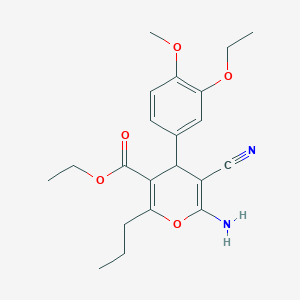
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as BMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMNQ belongs to the class of quinoline derivatives and is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to its use. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of research could be to further investigate its mechanism of action and to identify its molecular targets. Another area of research could be to explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone could be further studied for its potential use in the treatment of cancer and other diseases.
合成法
The synthesis of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-nitro-1-methylquinolin-2(1H)-one with butylamine. This reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product. The purity of the product can be improved by further purification techniques such as recrystallization or column chromatography.
科学的研究の応用
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
特性
IUPAC Name |
4-(butylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-9-15-12-10-7-5-6-8-11(10)16(2)14(18)13(12)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMRBWVVKZOBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)

![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)